Theasinensin A

Übersicht

Beschreibung

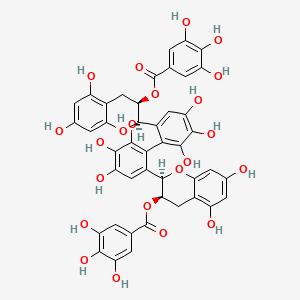

Theasinensin A is a type of catechin that is found in tea leaves. It is a natural product that has been studied for its potential health benefits. Theasinensin A is a dimer of epigallocatechin gallate (EGCG), which is one of the major catechins found in green tea. Theasinensin A has been shown to have a number of physiological effects, including antioxidant, anti-inflammatory, and anticancer properties.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Properties : Theasinensin A has shown potential in suppressing inflammatory responses. It regulates the expression of genes related to defense, inflammatory response, cytokines, and receptor activities, particularly in macrophages. This suggests its role in managing inflammation-related conditions (Chen et al., 2011).

Cancer Chemopreventive Effects : The compound has demonstrated the ability to induce apoptosis (programmed cell death) in human cancer cells, particularly histolytic lymphoma U937 cells. This is achieved through mechanisms involving the release of cytochrome c and activation of caspases (Pan et al., 2000).

Role in Glucose Uptake : Theasinensin A has been found to stimulate glucose uptake in rat skeletal muscle cells, indicating potential benefits for managing blood sugar levels and related metabolic disorders (Qiu et al., 2014).

Effects on Melanogenesis : It inhibits melanin formation and secretion, potentially acting as an inhibitor of hyperpigmentation. This effect is observed in mouse melanoma cells and human epidermal melanocytes (Lim et al., 2021).

Hepatoprotective Effects : Theasinensin A demonstrates protective effects against liver injury, as seen in its ability to mitigate damage and improve liver function in mice subjected to carbon tetrachloride-induced liver injury (Hung et al., 2017).

Antibiotic Resistance Suppression : It has been found to suppress antibiotic resistance in methicillin-resistant Staphylococcus aureus (MRSA), indicating potential as an adjunctive treatment for bacterial infections resistant to conventional antibiotics (Hatano et al., 2003).

Inhibition of Renin Activity : Theasinensin A is identified as an inhibitor of renin activity, suggesting a potential role in controlling hypertension (Li et al., 2013).

Potential in Reducing Hydrophobic Taste : The compound has been shown to form complexes with hydrophobic compounds, potentially reducing their membrane potential and hydrophobic taste (Guo et al., 2016).

Eigenschaften

IUPAC Name |

[(2R,3R)-2-[2-[6-[(2R,3R)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-2,3,4-trihydroxyphenyl]-3,4,5-trihydroxyphenyl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H34O22/c45-15-5-21(47)17-11-31(65-43(61)13-1-23(49)35(55)24(50)2-13)41(63-29(17)7-15)19-9-27(53)37(57)39(59)33(19)34-20(10-28(54)38(58)40(34)60)42-32(12-18-22(48)6-16(46)8-30(18)64-42)66-44(62)14-3-25(51)36(56)26(52)4-14/h1-10,31-32,41-42,45-60H,11-12H2/t31-,32-,41-,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUULFXAQUWEYNP-GXAWFILRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3C4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3C4=C(C(=C(C=C4[C@@H]5[C@@H](CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H34O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50331871 | |

| Record name | Theasinensin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

914.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Theasinensin A | |

CAS RN |

89064-31-3 | |

| Record name | Theasinensin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Theasinensin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038360 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[6-chloro-3-[2-[(4-chlorophenyl)methyl]-4-phenylpyrazol-3-yl]-1H-indol-2-yl]-[(3R)-3-[3-(dimethylamino)propyl-methylamino]pyrrolidin-1-yl]methanone](/img/structure/B1193869.png)

![2-[2-[[4-[(E)-2-[4-(dicyanomethylidene)chromen-2-yl]ethenyl]phenyl]carbamoyloxy]ethyldisulfanyl]oxyethyl [2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] carbonate](/img/structure/B1193872.png)

![7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide](/img/structure/B1193876.png)